molecular formula C13H19NO B1440731 3-(3-Phenoxypropyl)pyrrolidine CAS No. 1220038-47-0

3-(3-Phenoxypropyl)pyrrolidine

Cat. No. B1440731
CAS RN: 1220038-47-0
M. Wt: 205.3 g/mol
InChI Key: UCBQZFAIQDCRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Phenoxypropyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space. It contributes to the stereochemistry of the molecule and provides increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Antimicrobial Activity

The pyrrolidine ring is known to contribute significantly to the antimicrobial properties of various compounds. Derivatives of 3-(3-Phenoxypropyl)pyrrolidine have been studied for their potential to inhibit the growth of harmful bacteria and other microorganisms. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Cancer Therapy

Pyrrolidine derivatives, including 3-(3-Phenoxypropyl)pyrrolidine, have shown promise in cancer therapy. They are being explored for their ability to act as inhibitors of certain pathways that are overactive in cancer cells, potentially leading to the development of targeted cancer treatments .

Neuropharmacology

The structural features of pyrrolidine derivatives allow them to interact with various receptors in the brain, making them candidates for the treatment of neurological disorders. Research into 3-(3-Phenoxypropyl)pyrrolidine could lead to new therapies for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Anti-inflammatory Agents

Inflammation is a common underlying factor in many diseases. Pyrrolidine derivatives are being investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions such as arthritis and asthma .

Anticonvulsant Properties

Compounds with the pyrrolidine structure have been evaluated for their anticonvulsant effects. This research is particularly relevant for the development of new medications to treat seizure disorders .

Enzyme Inhibition

Enzymes play a critical role in various biological processes, and their dysregulation can lead to disease. Pyrrolidine derivatives, including 3-(3-Phenoxypropyl)pyrrolidine, are being studied for their ability to inhibit specific enzymes, which could be useful in designing drugs for a range of conditions, from metabolic disorders to cancer .

Antioxidant Effects

Oxidative stress is implicated in the aging process and many diseases. Research into the antioxidant capacity of pyrrolidine derivatives could lead to the development of compounds that protect cells from oxidative damage .

Analgesic Applications

The modulation of pain pathways is another potential application of pyrrolidine derivatives. By interacting with receptors involved in pain perception, compounds like 3-(3-Phenoxypropyl)pyrrolidine could be used to develop new pain-relieving medications .

Safety And Hazards

While specific safety and hazard data for “3-(3-Phenoxypropyl)pyrrolidine” is not available, general safety measures for handling pyrrolidine include avoiding inhalation or ingestion, using it only in well-ventilated areas, and wearing protective clothing .

properties

IUPAC Name

3-(3-phenoxypropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-6-13(7-3-1)15-10-4-5-12-8-9-14-11-12/h1-3,6-7,12,14H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBQZFAIQDCRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenoxypropyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Phenoxypropyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(3-Phenoxypropyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
3-(3-Phenoxypropyl)pyrrolidine
Reactant of Route 4
3-(3-Phenoxypropyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
3-(3-Phenoxypropyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
3-(3-Phenoxypropyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.